N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14541390
InChI: InChI=1S/C22H26FN3O/c23-20-10-4-5-11-21(20)24-22(27)12-14-26-17-15-25(16-18-26)13-6-9-19-7-2-1-3-8-19/h1-11H,12-18H2,(H,24,27)/b9-6+
SMILES:
Molecular Formula: C22H26FN3O
Molecular Weight: 367.5 g/mol

N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

CAS No.:

Cat. No.: VC14541390

Molecular Formula: C22H26FN3O

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide -

Specification

Molecular Formula C22H26FN3O
Molecular Weight 367.5 g/mol
IUPAC Name N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide
Standard InChI InChI=1S/C22H26FN3O/c23-20-10-4-5-11-21(20)24-22(27)12-14-26-17-15-25(16-18-26)13-6-9-19-7-2-1-3-8-19/h1-11H,12-18H2,(H,24,27)/b9-6+
Standard InChI Key LEUDQUINAHKKPM-RMKNXTFCSA-N
Isomeric SMILES C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)C/C=C/C3=CC=CC=C3
Canonical SMILES C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)CC=CC3=CC=CC=C3

Introduction

Structural Components

  • Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can significantly affect the compound's lipophilicity and reactivity, potentially enhancing its ability to interact with biological targets.

  • Piperazine Ring: This heterocyclic ring is commonly found in pharmaceuticals due to its ability to participate in hydrogen bonding and π-π interactions, which are crucial for binding to various receptors and enzymes.

  • Propanamide Backbone: The amide linkage can contribute to the compound's stability and solubility, while also providing a site for further modification.

Potential Biological Activities

Compounds with similar structures have shown a range of biological activities, including anticonvulsant, antitubercular, and other pharmacological effects. For instance, piperazine derivatives have been explored for their anticonvulsant properties, as seen in studies involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives . Additionally, modifications to the phenyl ring, such as the introduction of fluorine, can enhance the compound's bioavailability and efficacy.

Synthesis and Characterization

The synthesis of N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide would likely involve a multi-step process, including the formation of the piperazine derivative and its subsequent coupling with the fluorophenyl propanamide moiety. Characterization would involve spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity of the compound.

Research Findings and Implications

While specific research findings on this compound are not available, studies on related compounds provide insights into potential areas of application:

Compound TypeBiological ActivityReferences
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesAnticonvulsant activity
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesAntitubercular activity

These studies highlight the importance of structural modifications in achieving desired biological effects. The presence of a fluorophenyl group and a piperazine ring in N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide suggests potential for various pharmacological activities, which would need to be explored through further research.

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